N-[8-(benzyloxy)-3-nitrodibenzo[b,f]oxepin-1-yl]-N-methylacetamide
Description
N-[8-(benzyloxy)-3-nitrodibenzo[b,f]oxepin-1-yl]-N-methylacetamide is a complex organic compound that belongs to the dibenzo[b,f]oxepin family. This compound is characterized by its unique structure, which includes a benzyloxy group, a nitro group, and an acetamide moiety. The dibenzo[b,f]oxepin scaffold is known for its significant biological activities, making this compound of interest in various fields of scientific research.
Properties
IUPAC Name |
N-methyl-N-(9-nitro-3-phenylmethoxybenzo[b][1]benzoxepin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-16(27)25(2)22-13-19(26(28)29)14-24-21(22)10-8-18-12-20(9-11-23(18)31-24)30-15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBISNEZKNSQKRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=C2C=CC3=C(C=CC(=C3)OCC4=CC=CC=C4)OC2=CC(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[8-(benzyloxy)-3-nitrodibenzo[b,f]oxepin-1-yl]-N-methylacetamide typically involves multiple steps. One common method includes the intramolecular S_NAr (nucleophilic aromatic substitution) and McMurry reactions. The diaryl ethers required for the McMurry reaction are obtained under microwave-assisted conditions by reacting salicylaldehydes with fluorobenzaldehydes without catalysts . The intramolecular McMurry reaction is then applied to the synthesized diaryl ethers using TiCl_4/Zn in THF, yielding the target dibenzo[b,f]oxepin system in moderate yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to improve yield and purity. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[8-(benzyloxy)-3-nitrodibenzo[b,f]oxepin-1-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as hydrogen gas (H_2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH_4) are commonly used.
Substitution: Nucleophilic aromatic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine derivative.
Substitution: Introduction of various functional groups in place of the benzyloxy group.
Scientific Research Applications
N-[8-(benzyloxy)-3-nitrodibenzo[b,f]oxepin-1-yl]-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[8-(benzyloxy)-3-nitrodibenzo[b,f]oxepin-1-yl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the function of microtubules, which are essential for cell division and intracellular transport . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
N-[8-(benzyloxy)-3-nitrodibenzo[b,f]oxepin-1-yl]-N-methylacetamide can be compared with other dibenzo[b,f]oxepin derivatives:
Dibenzo[b,f]oxepin: The parent compound, known for its antidepressant and antipsychotic properties.
Bauhinoxepin A: A natural dibenzo[b,f]oxepin with antimycobacterial activity.
Bauhiniastatin 1: Exhibits significant growth inhibition activity against several human cancer lines.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
